molecular formula C19H22BrN5O3 B2466631 9-(4-bromophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-43-8

9-(4-bromophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2466631
CAS No.: 876151-43-8
M. Wt: 448.321
InChI Key: BFHUGBIQUUGFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-bromophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H22BrN5O3 and its molecular weight is 448.321. The purity is usually 95%.
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Scientific Research Applications

Neurodegenerative Diseases

Compounds similar to the queried chemical have been found to be potential treatments for neurodegenerative diseases like Parkinson's and Alzheimer's. Research shows that these compounds interact with adenosine receptors and monoamine oxidases (MAO), which are crucial in the development of these diseases. For example, a study by Koch et al. (2013) developed compounds that effectively inhibit monoamine oxidases (MAO-B) and act as dual A1/A2A adenosine receptor antagonists, potentially offering therapeutic benefits for neurodegeneration-related conditions (Koch et al., 2013).

Antidepressant and Anxiolytic Properties

Several derivatives of the compound have been shown to possess antidepressant and anxiolytic properties. For instance, a study by Jurczyk et al. (2004) found that certain pyrimido[2,1-f]purine-2,4-dione derivatives exhibit high affinity for 5-HT(1A) receptors, which are implicated in depression and anxiety disorders. This suggests their potential as therapeutic agents in treating these mental health conditions (Jurczyk et al., 2004).

Anti-Inflammatory Activity

Research has also shown that certain derivatives based on the pyrimido[2,1-f]purine-4,8(1H,9H)-dione ring system, which is closely related to the queried compound, exhibit notable anti-inflammatory activity. This was demonstrated in a study by Kaminski et al. (1989), where analogues of this chemical structure showed effectiveness in chronic inflammation models, comparable to naproxen, a well-known anti-inflammatory drug (Kaminski et al., 1989).

Properties

IUPAC Name

9-(4-bromophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN5O3/c1-12-10-24(14-6-4-13(20)5-7-14)18-21-16-15(25(18)11-12)17(26)23(8-9-28-3)19(27)22(16)2/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHUGBIQUUGFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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